molecular formula C14H18N2O2S B12269582 4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol

4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol

Cat. No.: B12269582
M. Wt: 278.37 g/mol
InChI Key: PRPCZUGUVCHHFF-UHFFFAOYSA-N
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Description

4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. Various synthetic pathways, such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction, have been employed to prepare benzothiazole derivatives . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with microbial cell wall synthesis, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system .

Comparison with Similar Compounds

4-[(5-Methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a variety of applications.

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

4-[(5-methoxy-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol

InChI

InChI=1S/C14H18N2O2S/c1-18-11-6-7-13-12(8-11)16-14(19-13)15-9-2-4-10(17)5-3-9/h6-10,17H,2-5H2,1H3,(H,15,16)

InChI Key

PRPCZUGUVCHHFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3CCC(CC3)O

Origin of Product

United States

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